molecular formula C11H13F2NO3 B1382759 3-(Cbz-amino)-1,1-difluoro-2-propanol CAS No. 1429913-43-8

3-(Cbz-amino)-1,1-difluoro-2-propanol

Cat. No.: B1382759
CAS No.: 1429913-43-8
M. Wt: 245.22 g/mol
InChI Key: AQKIHSUGEPUAMZ-UHFFFAOYSA-N
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Description

3-(Cbz-amino)-1,1-difluoro-2-propanol is a useful research compound. Its molecular formula is C11H13F2NO3 and its molecular weight is 245.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-(3,3-difluoro-2-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3/c12-10(13)9(15)6-14-11(16)17-7-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKIHSUGEPUAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3-(Cbz-amino)-1,1-difluoro-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 3-(Cbz-amino)-1,1-difluoro-2-propanol, a valuable chiral building block for pharmaceutical and agrochemical development. The strategic incorporation of a gem-difluoro motif adjacent to a hydroxyl group, combined with a protected amine, offers a unique synthon for creating advanced molecular architectures. We will explore a robust and logical synthetic pathway, starting from a key difluorinated epoxide intermediate. This document provides not only step-by-step protocols but also delves into the underlying chemical principles, causality behind experimental choices, and critical process validation points, designed for researchers and professionals in drug development and organic synthesis.

Introduction: The Strategic Value of Fluorinated Amino Alcohols

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[1] The gem-difluoromethylene group (CF₂) is of particular interest as it can serve as a bioisostere for a carbonyl group or a single oxygen atom, altering electronic properties and conformational preferences without drastic steric changes.

The 3-amino-2-propanol scaffold is a privileged structure found in numerous therapeutic agents.[2] The convergence of these two motifs in this compound creates a molecule of significant synthetic potential. The carbobenzyloxy (Cbz) protecting group provides robust protection for the amine functionality, which is readily removable under standard hydrogenolysis conditions, allowing for seamless integration into peptide synthesis or other amine-related derivatizations.[3] This guide outlines a practical and scalable approach to access this high-value compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis necessitates a well-defined strategy. Our approach is to build the molecule's core functionality through a convergent pathway that controls the introduction of each key group. The retrosynthetic analysis reveals a strategy centered on the nucleophilic opening of a difluorinated epoxide, a reliable and well-documented transformation.

G Target This compound Amine_Protected Protected 3-Amino-1,1-difluoro-2-propanol Target->Amine_Protected Cbz Protection Epoxide 1,1-Difluoro-2,3-epoxypropane Amine_Protected->Epoxide C-N Bond Formation (Epoxide Opening) Amine_Source Amine Nucleophile (e.g., Benzylamine) Amine_Protected->Amine_Source

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic blueprint leads to a three-step forward synthesis:

  • Synthesis of Key Intermediate: Preparation of 1,1-difluoro-2,3-epoxypropane.

  • C-N Bond Formation: Regioselective ring-opening of the epoxide with a suitable amine nucleophile.

  • Amine Protection: Installation of the carbobenzyloxy (Cbz) protecting group.

This strategy is advantageous as it introduces the crucial difluoro functionality early and builds the chiral amino alcohol center in a controlled manner.

Detailed Synthetic Pathway and Methodologies

The following sections provide detailed, step-by-step protocols for the synthesis, grounded in established chemical principles.

Step 1: Synthesis of 1,1-Difluoro-2,3-epoxypropane (The Key Intermediate)

The synthesis of the difluorinated epoxide is a critical first step. While not commercially common, it can be prepared from readily available starting materials like epichlorohydrin through a two-step process involving fluorination and subsequent base-induced ring-closing. One effective method involves the conversion of the chlorohydrin to a corresponding diol, followed by selective activation and fluorination. A more direct approach could involve a fluorinative ring-opening followed by epoxidation, though this can be less selective. For the purpose of this guide, we will assume the intermediate is prepared via established fluorination chemistry.[4]

Step 2: Nucleophilic Ring-Opening for C-N Bond Formation

This step establishes the core amino alcohol structure. The key principle is the reaction of a nucleophilic amine with the electrophilic carbons of the epoxide ring. The reaction's regioselectivity is paramount; the nucleophile will preferentially attack the least sterically hindered carbon (C3), a common outcome for epoxide ring-opening under neutral or basic conditions.

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1-difluoro-2,3-epoxypropane (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the epoxide in ethanol (EtOH) or isopropanol (IPA) (approx. 0.2 M concentration). Add benzylamine (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 3-(benzylamino)-1,1-difluoro-2-propanol as a pure product.

Causality Behind Experimental Choices:

  • Nucleophile: Benzylamine is chosen as it is a moderately strong nucleophile and the resulting N-benzyl group can be easily removed in the next step via hydrogenolysis.

  • Solvent: Protic solvents like ethanol or isopropanol are used to facilitate the proton transfer steps in the epoxide opening mechanism.

  • Stoichiometry: A slight excess of benzylamine (1.1 eq) is used to ensure the complete consumption of the limiting epoxide starting material.

Step 3: Deprotection and Final Cbz Installation

The final stage of the synthesis involves two key transformations: the removal of the temporary N-benzyl group and the installation of the final Cbz protecting group.

This procedure removes the benzyl group from the secondary amine, yielding the free primary amine, which is the immediate precursor to our final product.

Experimental Protocol:

  • Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 3-(benzylamino)-1,1-difluoro-2-propanol (1.0 eq) in methanol (MeOH).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, then charge with hydrogen gas (H₂) to a pressure of 50-60 psi.

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material.

  • Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH. The resulting filtrate, containing 3-amino-1,1-difluoro-2-propanol, is concentrated under reduced pressure and used directly in the next step without further purification.

Causality Behind Experimental Choices:

  • Catalyst: Pd/C is the standard and most effective catalyst for the hydrogenolysis of N-benzyl groups.

  • Solvent: Methanol is an excellent solvent for both the substrate and for hydrogenation reactions.

  • Safety: Hydrogen is highly flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources, and with appropriate safety precautions.

This is the final step to yield the target molecule. The reaction is typically performed under Schotten-Baumann conditions, where the amine is acylated in a two-phase system or in the presence of a base to neutralize the HCl byproduct.[5][6]

Experimental Protocol:

  • Reactor Setup: Dissolve the crude 3-amino-1,1-difluoro-2-propanol (1.0 eq) from the previous step in a mixture of 1,4-dioxane and water (e.g., a 1:1 ratio). Cool the solution to 0 °C in an ice bath.

  • Base and Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution. While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification: Add water to the reaction mixture and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to afford the final product, this compound.

Causality Behind Experimental Choices:

  • Reagent: Benzyl chloroformate is the classic reagent for introducing the Cbz group.[5]

  • Base: Sodium bicarbonate is a mild base sufficient to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of Cbz-Cl is crucial to prevent side reactions and degradation of the reagent.

Summary of Synthesis and Expected Data

The overall synthetic workflow is a robust and logical sequence of established chemical transformations.

G A 1,1-Difluoro-2,3-epoxypropane B 3-(Benzylamino)-1,1-difluoro-2-propanol A->B Benzylamine, EtOH, Reflux C 3-Amino-1,1-difluoro-2-propanol B->C H₂, Pd/C, MeOH D This compound C->D Cbz-Cl, NaHCO₃, Dioxane/H₂O

Sources

Spectroscopic Characterization of 3-(Cbz-amino)-1,1-difluoro-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 3-(Carboxybenzyl-amino)-1,1-difluoro-2-propanol (CAS 1429913-43-8), a fluorinated amino alcohol of interest in synthetic and medicinal chemistry. As experimental spectral data for this specific molecule is not widely available in public repositories, this document leverages advanced spectroscopic prediction principles and comparative analysis with structurally analogous compounds. We present predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, offering a comprehensive interpretation grounded in fundamental principles of chemical structure and spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound, providing them with a robust framework for its identification and characterization.

Introduction and Molecular Structure

3-(Cbz-amino)-1,1-difluoro-2-propanol, with the IUPAC name benzyl (3,3-difluoro-2-hydroxypropyl)carbamate, is a unique molecule combining a chiral alcohol center, a difluoromethyl group, and the widely used Cbz (Carboxybenzyl) amine-protecting group. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, such as metabolic stability and binding affinity, making fluorinated building blocks like this highly valuable in drug discovery.

A thorough understanding of its spectroscopic characteristics is paramount for confirming its identity and purity after synthesis. The key structural features influencing its spectra are:

  • The Cbz group: Introduces characteristic aromatic signals in NMR and a stable benzyl fragment in mass spectrometry.

  • The Propanol Backbone: Contains a chiral center (C2), leading to potential diastereotopicity in adjacent methylene protons.

  • The Geminal Difluoro Group (CF₂): Exerts a strong electron-withdrawing effect and introduces complex spin-spin couplings with adjacent protons (²J H-F) and carbons (¹J C-F, ²J C-F). The C1 proton itself is a triplet due to coupling with the two fluorine atoms.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this molecule is predicted to be complex, primarily due to the couplings involving the fluorine atoms. The diastereotopic nature of the C3 protons, adjacent to the C2 chiral center, further complicates the signals.

Standard Experimental Protocol: ¹H NMR
  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Process the data with appropriate phasing and baseline correction.

Predicted ¹H NMR Data

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-Ar (Cbz)7.30 - 7.40m-
H-15.75tddJ H-F ≈ 56 (geminal), J H-H(2) ≈ 4, J H-H(OH) ≈ 2
H-Cbz (CH₂)5.12s-
NH5.05br tJ N-H(3) ≈ 6
H-24.10m-
H-3a / H-3b3.40 - 3.60m-
OH2.50dJ OH-H(2) ≈ 5
Expert Interpretation and Causality
  • Aromatic Protons (H-Ar): The five protons of the benzyl group are expected to appear in their typical aromatic region around 7.3-7.4 ppm as a complex multiplet.

  • Difluoromethyl Proton (H-1): This is the most downfield proton on the aliphatic chain due to the immense deshielding effect of the two geminal fluorine atoms and the adjacent oxygen. It is predicted to be a triplet of doublet of doublets (tdd). The large triplet splitting (~56 Hz) arises from the two-bond coupling to the two fluorine atoms (²J H-F). This is a hallmark of a CHF₂ group. It will be further split by the vicinal H-2 proton and potentially by the hydroxyl proton.

  • Cbz Methylene Protons (H-Cbz): The two protons of the benzylic CH₂ are chemically equivalent and will appear as a sharp singlet around 5.12 ppm.

  • Amide Proton (NH): The NH proton signal is expected to be a broad triplet due to coupling with the two adjacent C3 protons. Its chemical shift can be highly variable and dependent on concentration and solvent.

  • H-2 Proton: This methine proton is coupled to H-1, the two H-3 protons, and the hydroxyl proton, resulting in a complex multiplet. Its position is shifted downfield by the adjacent hydroxyl group.

  • H-3 Protons: The two protons on C3 are diastereotopic because they are adjacent to the C2 stereocenter. Therefore, they are chemically non-equivalent and will have different chemical shifts and coupling constants, appearing as a complex multiplet. They are coupled to the H-2 and the NH proton.

Visualization of Key ¹H-¹H Couplings

G mol Structure and H-H Couplings C1 CHF₂ C2 CH(OH) C1->C2 J(H1,H2) C3 CH₂ C2->C3 J(H2,H3) N NH C3->N J(H3,NH)

Caption: Key proton-proton couplings in the aliphatic backbone.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be significantly influenced by carbon-fluorine coupling, which can be observed over one, two, and even three bonds.

Standard Experimental Protocol: ¹³C NMR
  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C spectrum on a 400 MHz (or higher) spectrometer, operating at the corresponding carbon frequency (e.g., 100 MHz).

  • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Data

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
C=O (Cbz)156.5s-
C-Ar (ipso)136.0s-
C-Ar (ortho, meta, para)128.0 - 128.6s-
C-1115.0t¹J C-F ≈ 240
C-270.0t²J C-F ≈ 25
C-Cbz (CH₂)67.0s-
C-345.0t³J C-F ≈ 5
Expert Interpretation and Causality
  • Carbonyl Carbon (C=O): The carbamate carbonyl will appear as a singlet at a typical downfield position around 156.5 ppm.

  • Aromatic Carbons (C-Ar): The carbons of the benzyl ring will appear in the 128-136 ppm range.

  • Difluoromethyl Carbon (C-1): This carbon will show the most dramatic effect. It will be shifted significantly downfield and will appear as a large triplet due to the one-bond coupling to the two fluorine atoms (¹J C-F), with a predicted coupling constant of approximately 240 Hz. This is a definitive signal for a CF₂ group.

  • C-2 Carbon: This carbon, bonded to the hydroxyl group, will also exhibit coupling to the fluorine atoms. It is expected to be a triplet due to two-bond C-F coupling (²J C-F), with a much smaller coupling constant (~25 Hz) than C-1.

  • C-3 Carbon: A smaller three-bond C-F coupling (³J C-F) may also be resolved for this carbon, causing it to appear as a small triplet.

Proposed Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a critical tool for confirming the molecular weight and probing the structure through fragmentation analysis.

Standard Experimental Protocol: ESI-MS
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of a mass spectrometer.

  • Acquire spectra in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Predicted Fragmentation Pattern

The molecular formula is C₁₁H₁₃F₂NO₃, with a monoisotopic mass of 245.0864 g/mol .

m/z (Predicted) Proposed Fragment Formula Notes
246.0942[M+H]⁺[C₁₁H₁₄F₂NO₃]⁺Protonated parent molecule.
228.0837[M+H-H₂O]⁺[C₁₁H₁₂F₂NO₂]⁺Loss of water from the alcohol.
154.0548[M+H - C₇H₇]⁺[C₄H₇F₂NO₃]⁺Loss of the benzyl group (tropylium ion is C₇H₇⁺ at m/z 91).
136.0443[M+H - C₇H₇ - H₂O]⁺[C₄H₅F₂NO₂]⁺Subsequent loss of water after loss of benzyl.
91.0542[C₇H₇]⁺[C₇H₇]⁺Benzyl cation or tropylium ion, a very common fragment from Cbz-protected compounds.
Visualization of Proposed MS Fragmentation

G parent [M+H]⁺ m/z = 246.09 frag1 [M+H-H₂O]⁺ m/z = 228.08 parent->frag1 - H₂O frag2 Tropylium Ion m/z = 91.05 parent->frag2 - C₄H₇F₂NO₃ frag3 [M+H - C₇H₇]⁺ m/z = 154.05 parent->frag3 - C₇H₇

Caption: Proposed major fragmentation pathways in positive ion ESI-MS.

Conclusion

The spectroscopic characterization of this compound is defined by the interplay of its core functional groups. NMR spectroscopy is powerfully diagnostic, with the ¹H NMR spectrum distinguished by a downfield triplet of doublets for the CHF₂ proton and the ¹³C NMR spectrum marked by a large ¹J C-F triplet for the CF₂ carbon. Mass spectrometry should readily confirm the molecular weight, with a characteristic fragment at m/z 91 corresponding to the benzyl/tropylium cation. This guide provides a robust predictive framework for the structural confirmation of this valuable fluorinated building block.

References

Note: As experimental data for the target compound is not publicly available, these references point to analogous compounds or general spectroscopic principles that inform the predictions made in this guide.

  • ChemBK. BENZYL (3,3-DIFLUORO-2-HYDROXYPROPYL)CARBAMATE. Available at: [Link] (Accessed January 26, 2026).

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. benzyl N-[(2S)-1-hydroxypropan-2-yl]carbamate. (Non-fluorinated analog). Available at: [Link] (Accessed January 26, 2026).

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. (Provides information on the stability and typical reactions of the Cbz group). Available at: [Link] (Accessed January 26, 2026).

Enantioselective Synthesis of β,β-Difluoro-α-Amino Alcohols: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among the myriad of fluorinated motifs, the β,β-difluoro-α-amino alcohol scaffold has emerged as a privileged structural unit. Its unique conformational constraints and electronic characteristics, imparted by the gem-difluoro group, can significantly enhance metabolic stability, binding affinity, and cellular permeability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art methodologies for the enantioselective synthesis of these valuable chiral building blocks. We will delve into the core synthetic strategies, offering field-proven insights into the causality behind experimental choices, and provide detailed protocols for key transformations.

The Significance of the β,β-Difluoro-α-Amino Alcohol Moiety in Medicinal Chemistry

The introduction of a difluoromethyl group at the β-position of an α-amino alcohol profoundly influences its molecular properties. The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the neighboring amino group, impacting its ionization state at physiological pH. This can have significant implications for drug-receptor interactions and membrane permeability. Furthermore, the C-F bond is exceptionally strong, rendering the molecule more resistant to oxidative metabolism, a critical consideration in designing long-acting therapeutic agents.

The gem-difluoro group also acts as a bioisostere for various functional groups, including hydroxyl, thiol, and even a carbonyl group in some contexts. This allows for the fine-tuning of molecular interactions with biological targets. The conformational rigidity imposed by the difluoromethyl moiety can also pre-organize the molecule into a bioactive conformation, leading to enhanced potency and selectivity. Consequently, β,β-difluoro-α-amino alcohols are key intermediates in the synthesis of a range of biologically active compounds, including potential anticancer and antiviral agents.[1]

Core Strategies for Enantioselective Synthesis

The stereocontrolled construction of the two adjacent chiral centers in β,β-difluoro-α-amino alcohols presents a significant synthetic challenge. Several powerful strategies have been developed to address this, each with its own set of advantages and limitations. This guide will focus on three primary and field-proven approaches:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: The direct reduction of a prochiral precursor is an atom-economical and highly efficient method for establishing the desired stereochemistry.

  • Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral moiety to the substrate can effectively direct the stereochemical outcome of a subsequent transformation.

  • Enzymatic Kinetic Resolution: The use of enzymes to selectively transform one enantiomer of a racemic mixture provides access to highly enantiopure compounds.

The following sections will provide a detailed examination of each of these strategies, including mechanistic rationale, key experimental considerations, and representative protocols.

Asymmetric Hydrogenation and Transfer Hydrogenation: A Direct and Efficient Approach

Asymmetric hydrogenation and transfer hydrogenation of prochiral β,β-difluoro-α-imino esters or ketones represent one of the most direct and elegant methods for the synthesis of enantioenriched β,β-difluoro-α-amino alcohols.[2][3] This approach relies on the use of a chiral metal catalyst to deliver hydrogen selectively to one face of the C=N or C=O double bond.

Mechanistic Insights: The Role of the Chiral Catalyst

The enantioselectivity of these reactions is dictated by the formation of a diastereomeric transition state between the substrate and the chiral catalyst. Rhodium and Ruthenium complexes bearing chiral phosphine ligands are commonly employed.[4] The precise steric and electronic properties of the ligand create a chiral pocket that preferentially binds one enantiotopic face of the substrate, leading to the observed stereochemical outcome.

Computational studies on the asymmetric hydrogenation of related imines suggest that the reaction proceeds through a series of steps involving coordination of the substrate to the metal center, oxidative addition of hydrogen, migratory insertion, and reductive elimination.[5][6] The stereochemistry is typically set during the migratory insertion step, where the hydride is delivered to the imine carbon.

Asymmetric_Hydrogenation_Mechanism cluster_catalyst Catalytic Cycle Catalyst [Rh(L*)]+ Complex [Rh(L*)(Imine)]+ Catalyst->Complex + Imine Substrate Prochiral Imine H2 H₂ OxidativeAddition [H₂Rh(L*)(Imine)]+ Complex->OxidativeAddition + H₂ MigratoryInsertion [HRh(L*)(Amino Alkoxide)]+ OxidativeAddition->MigratoryInsertion Migratory Insertion (Stereodetermining) MigratoryInsertion->Catalyst + Product Product Chiral Amino Alcohol MigratoryInsertion->Product caption Figure 1: Generalized Catalytic Cycle for Asymmetric Hydrogenation.

Caption: Figure 1: Generalized Catalytic Cycle for Asymmetric Hydrogenation.

Data Summary: Asymmetric Hydrogenation of Fluorinated Imines

The following table summarizes representative results for the asymmetric hydrogenation of β-fluoroalkyl β-amino acid precursors, highlighting the high enantioselectivities achievable with this method.

EntrySubstrateCatalyst/LigandYield (%)ee (%)Reference
1Ethyl 2-(phenylimino)-3,3-difluorobutanoatePd(OCOCF₃)₂ / (S,S)-Ph-BPE7772[3]
2N-(1-(4-methoxyphenyl)ethylidene)anilineRuCl₂(P-OP)(N-N)>9596[5]
32-(tert-butylamino)-1-phenylethan-1-oneRhCl>9597-99[7]
Experimental Protocol: Asymmetric Transfer Hydrogenation of an α-Keto Imine

This protocol is adapted from a general procedure for the asymmetric transfer hydrogenation of α-keto imines and serves as a representative example.[8]

Materials:

  • α-Keto imine substrate (1.0 mmol)

  • RhCl (0.005 mmol, 0.5 mol%)

  • Formic acid (5.8 mmol)

  • Triethylamine (0.6 mmol)

  • Anhydrous DMF (5 mL)

  • Nitrogen atmosphere

Procedure:

  • To a dried Schlenk flask under a nitrogen atmosphere, add the RhCl catalyst.

  • Add the α-keto imine substrate to the flask.

  • Add anhydrous DMF via syringe.

  • Stir the mixture at room temperature and add triethylamine followed by formic acid.

  • Continue stirring at room temperature for 24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Chiral Auxiliary-Mediated Synthesis: Diastereoselective Control

The use of a chiral auxiliary is a robust and reliable strategy for controlling the stereochemistry of reactions. In the context of β,β-difluoro-α-amino alcohol synthesis, chiral sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), have proven to be particularly effective.[9][10]

The Principle of Chiral Auxiliary Control

The chiral auxiliary is first condensed with a β,β-difluoro-α-keto ester or ketone to form a chiral N-sulfinyl imine. The subsequent reduction of the imine proceeds with high diastereoselectivity, as the bulky auxiliary shields one face of the C=N bond, directing the hydride attack to the opposite face. The auxiliary can then be cleaved under acidic conditions to reveal the free amino alcohol.

Chiral_Auxiliary_Strategy cluster_workflow Chiral Auxiliary Workflow Start β,β-Difluoro-α-keto Ester Condensation Condensation Start->Condensation Auxiliary Chiral Auxiliary (e.g., Ellman's) Auxiliary->Condensation SulfinylImine Chiral N-Sulfinyl Imine Condensation->SulfinylImine Reduction Diastereoselective Reduction SulfinylImine->Reduction ProtectedAA Protected Amino Alcohol Reduction->ProtectedAA Cleavage Auxiliary Cleavage ProtectedAA->Cleavage FinalProduct Enantiopure β,β-Difluoro-α-Amino Alcohol Cleavage->FinalProduct caption Figure 2: Workflow for Chiral Auxiliary-Mediated Synthesis.

Caption: Figure 2: Workflow for Chiral Auxiliary-Mediated Synthesis.

Data Summary: Diastereoselective Reduction of Chiral N-Sulfinyl Imines

The following table presents typical diastereoselectivities achieved in the reduction of chiral N-sulfinyl imines, demonstrating the high level of stereocontrol offered by this method.

EntrySubstrateReducing AgentDiastereomeric Ratio (dr)Reference
1(R)-N-(1-phenylethylidene)-2-methylpropane-2-sulfinamideNaBH₄>95:5[9]
2(R)-N-(1-(4-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamideL-Selectride®>98:2[9]
Experimental Protocol: Synthesis and Reduction of a Chiral N-Sulfinyl Imine

This protocol is a general representation based on established procedures for the synthesis and reduction of N-sulfinyl imines.[9]

Part A: Synthesis of the Chiral N-Sulfinyl Imine

Materials:

  • β,β-Difluoro-α-keto ester (1.0 mmol)

  • (R)-tert-Butanesulfinamide (1.1 mmol)

  • Ti(OEt)₄ (2.0 mmol)

  • Anhydrous THF (10 mL)

  • Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the β,β-difluoro-α-keto ester and (R)-tert-butanesulfinamide.

  • Add anhydrous THF via syringe.

  • Add Ti(OEt)₄ dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of brine.

  • Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

  • Extract the filtrate with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the chiral N-sulfinyl imine.

Part B: Diastereoselective Reduction

Materials:

  • Chiral N-sulfinyl imine (1.0 mmol)

  • Reducing agent (e.g., NaBH₄, 1.5 mmol)

  • Anhydrous solvent (e.g., THF, 10 mL)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the chiral N-sulfinyl imine in the anhydrous solvent in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the reducing agent portion-wise, maintaining the temperature.

  • Stir the reaction at the same temperature for the required time (typically 1-4 hours), monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The auxiliary can then be cleaved with HCl in a protic solvent.

Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Enantiopurity

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. This method utilizes the inherent stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[2][11]

The Principle of Kinetic Resolution

In the context of β,β-difluoro-α-amino alcohols, a racemic mixture can be subjected to lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The acylated and unacylated amino alcohols can then be separated by chromatography, providing access to both enantiomers in high enantiomeric purity.

Enzymatic_Resolution cluster_process Enzymatic Kinetic Resolution Process Racemic Racemic β,β-Difluoro-α-Amino Alcohol (R)- and (S)-enantiomers Reaction Enzymatic Acylation Racemic->Reaction Enzyme Lipase + Acyl Donor Enzyme->Reaction Separation Chromatographic Separation Reaction->Separation S_Product (S)-Amino Alcohol (unreacted) Separation->S_Product R_Product (R)-Acylated Amino Alcohol Separation->R_Product caption Figure 3: General Scheme for Enzymatic Kinetic Resolution.

Caption: Figure 3: General Scheme for Enzymatic Kinetic Resolution.

Data Summary: Lipase-Catalyzed Kinetic Resolution of Alcohols

The following table provides examples of the high enantioselectivity that can be achieved in the lipase-catalyzed kinetic resolution of chiral alcohols.

EntrySubstrateLipaseAcyl DonorConversion (%)ee (%) of remaining alcoholReference
11-(m-trimethylsilylphenyl)ethanolCandida antarctica lipase BVinyl acetate~50>99[12]
2Racemic CitronellolLipase from Pseudomonas cepaciaVinyl acetate~50>99[13]
3Racemic 1-(3-bromofuran-2-yl)-2-chloroethanolLipase from Pseudomonas cepacia(Z)-acrylates~5098[14]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general guide for the enzymatic resolution of a racemic amino alcohol.[12][13]

Materials:

  • Racemic β,β-difluoro-α-amino alcohol (1.0 mmol)

  • Immobilized lipase (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate, 2.0 mmol)

  • Anhydrous organic solvent (e.g., toluene, 10 mL)

  • Molecular sieves

Procedure:

  • To a flask containing the racemic amino alcohol, add the anhydrous organic solvent and molecular sieves.

  • Add the immobilized lipase to the mixture.

  • Add the acyl donor and stir the reaction at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme and wash it with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted amino alcohol and the acylated product by flash column chromatography.

  • Determine the enantiomeric excess of both the recovered starting material and the product by chiral HPLC or GC analysis.

Applications in Drug Development: The Fluorine Advantage

The unique properties conferred by the β,β-difluoro moiety make these amino alcohols highly attractive building blocks for the development of novel therapeutics. For instance, the incorporation of a difluoromethyl group can enhance the metabolic stability of a drug candidate, leading to an improved pharmacokinetic profile. The altered electronics can also lead to stronger binding interactions with the target protein.

While specific examples of marketed drugs containing the β,β-difluoro-α-amino alcohol motif are still emerging, numerous studies have demonstrated the potential of this scaffold in various therapeutic areas. For example, β-amino alcohols have shown promise as antimalarial, antibacterial, and anticancer agents.[15][16][17] The introduction of the difluoro group is a logical next step in the optimization of these lead compounds.

Conclusion and Future Outlook

The enantioselective synthesis of β,β-difluoro-α-amino alcohols is a rapidly evolving field with significant implications for drug discovery. The methodologies outlined in this guide—asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic resolution—provide a powerful toolkit for accessing these valuable chiral building blocks with high stereocontrol. As our understanding of the mechanistic nuances of these transformations deepens and new catalytic systems are developed, we can expect even more efficient and versatile synthetic routes to emerge. The continued exploration of the unique properties of the β,β-difluoro-α-amino alcohol scaffold will undoubtedly lead to the discovery of novel and improved therapeutic agents for a wide range of diseases.

References

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-(Cbz-amino)-1,1-difluoro-2-propanol in the Design of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Among the diverse array of fluorinated building blocks, those containing the difluoromethyl motif have garnered significant attention, particularly as precursors to potent enzyme inhibitors. This guide focuses on a versatile, yet underexplored building block, 3-(Carbobenzyloxy-amino)-1,1-difluoro-2-propanol , and its application in the design of mechanism-based enzyme inhibitors. We will delve into the rationale behind its use, the synthetic transformations required to unmask its inhibitory potential, and detailed protocols for its incorporation into peptidyl inhibitors and their subsequent biochemical evaluation.

The Chemical Rationale: From a Stable Precursor to a Potent "Warhead"

3-(Cbz-amino)-1,1-difluoro-2-propanol in its native state is not an enzyme inhibitor. It is a stable, chiral building block that contains a protected amine and a secondary alcohol. Its true potential lies in its facile conversion to a difluoromethyl ketone (DFMK) . This functional group is a highly effective "warhead" for the inhibition of several classes of hydrolytic enzymes, most notably cysteine and serine proteases.[3][4]

The potent inhibitory activity of the DFMK moiety stems from the strong electron-withdrawing nature of the two fluorine atoms. This effect renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine or cysteine residues of the target enzyme.[4] This attack results in the formation of a stable, covalent, yet often reversible, hemiketal or thiohemiketal adduct. This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition of the enzyme.[5]

Logical Workflow for Inhibitor Development

The journey from the starting material to a potent enzyme inhibitor follows a logical and well-established path in medicinal chemistry. This workflow ensures a systematic approach to inhibitor design, synthesis, and evaluation.

workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase A This compound (Starting Material) B Oxidation to Difluoromethyl Ketone (DFMK) A->B Mild Oxidation (e.g., Dess-Martin) C Deprotection of Cbz Group B->C Hydrogenolysis (e.g., H2, Pd/C) D Peptide Coupling (Attachment of Specificity Elements) C->D Standard Peptide Coupling Reagents (e.g., HATU, HOBt) E Final Peptidyl-DFMK Inhibitor D->E F Enzyme Inhibition Assay (Biochemical Screening) E->F Testing of Synthetic Compound G Determination of Inhibitory Potency (IC50, Ki) F->G H Mechanism of Action Studies (e.g., Reversibility, Kinetics) G->H I Lead Optimization H->I Structure-Activity Relationship (SAR)

Caption: Workflow for the development of peptidyl-DFMK inhibitors.

Target Enzyme Classes and Therapeutic Applications

Inhibitors derived from this compound are particularly effective against proteases, enzymes that catalyze the breakdown of proteins. The specificity of the inhibitor is primarily determined by the peptide sequence attached to the DFMK warhead, which is designed to mimic the natural substrate of the target enzyme.

Target Enzyme Class Specific Examples Therapeutic Area Mechanism of Action
Cysteine Proteases Cathepsins (K, S, L, B)[5]Osteoporosis, Arthritis, CancerCovalent, reversible thiohemiketal formation with the active site cysteine.[5]
Caspases (e.g., Caspase-3, -8, -9)[3][6]Apoptosis-related diseases, InflammationCovalent, reversible thiohemiketal formation with the active site cysteine.[3]
Viral Proteases (e.g., SARS-CoV-2 Mpro)[5][7][8]Antiviral (e.g., COVID-19)Covalent, reversible thiohemiketal formation with the active site cysteine.[7]
Serine Proteases Human Leukocyte Elastase, ChymaseInflammatory diseasesCovalent, reversible hemiketal formation with the active site serine.

Experimental Protocols

The following protocols are provided as a guide for researchers. They are based on established methodologies in the field and should be adapted as necessary for specific target enzymes and inhibitor designs.

Part 1: Synthesis of a Peptidyl-Difluoromethyl Ketone (DFMK) Inhibitor

This multi-step synthesis transforms the stable starting material into a potent, targeted inhibitor.

synthesis_protocol step1 Step 1: Oxidation Starting Material: this compound Reagent: Dess-Martin Periodinane Product: Cbz-protected difluoromethyl ketone step2 Step 2: Cbz-Deprotection Starting Material: Cbz-protected DFMK Reagent: H₂, Pd/C Product: Free amine DFMK step1->step2 Purification step3 Step 3: Peptide Coupling Starting Material: Free amine DFMK + Cbz-protected dipeptide Reagent: HATU, DIPEA Product: Final Cbz-protected Peptidyl-DFMK step2->step3 Purification step4 Step 4: Final Deprotection (Optional) Starting Material: Cbz-protected Peptidyl-DFMK Reagent: H₂, Pd/C Product: Final Peptidyl-DFMK Inhibitor step3->step4 Purification

Caption: Synthetic pathway from the starting alcohol to a final inhibitor.

Protocol 1: Synthesis of a Generic Peptidyl-DFMK Inhibitor

Step 1: Oxidation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Cbz-protected difluoromethyl ketone.

Step 2: Deprotection of the Cbz Group

  • Dissolve the Cbz-protected difluoromethyl ketone (1.0 eq) in methanol or ethyl acetate.

  • Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the free amine difluoromethyl ketone, which is often used immediately in the next step.

Step 3: Peptide Coupling

  • Dissolve the desired N-terminally protected peptide (e.g., Cbz-Leu-Phe-OH) (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the free amine difluoromethyl ketone (from Step 2, 1.2 eq) in DMF to the activated peptide solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final peptidyl-DFMK inhibitor.

Part 2: Biochemical Evaluation of the Peptidyl-DFMK Inhibitor

Protocol 2: Enzyme Inhibition Assay for a Cysteine Protease (e.g., Cathepsin K)

This protocol is designed to determine the inhibitory potency (IC₅₀) of the synthesized compound.

Materials:

  • Recombinant human Cathepsin K

  • Assay Buffer: 50 mM MES, 5 mM DTT, 2.5 mM EDTA, pH 6.0

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (or a similar specific substrate)

  • Synthesized Peptidyl-DFMK Inhibitor

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Pre-incubate the Cathepsin K in the assay buffer for 15 minutes at 37 °C to ensure full activation.

  • Inhibitor Preparation: Prepare a serial dilution of the peptidyl-DFMK inhibitor in DMSO, and then dilute further in the assay buffer to the desired final concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the inhibitor dilutions to the appropriate wells.

    • Add the activated enzyme to all wells except the "no enzyme" control.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37 °C. This pre-incubation is crucial for covalent inhibitors.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37 °C. Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Kinetic Characterization of Covalent Inhibitors

For covalent inhibitors, determining the IC₅₀ is often insufficient. A more detailed kinetic analysis is required to understand the mechanism of inhibition.[9][10] This typically involves measuring the rate of enzyme inactivation (k_inact) and the inhibitor's binding affinity (K_i).[11] This is achieved by monitoring the enzyme activity over time at various inhibitor concentrations and fitting the data to a model for time-dependent inhibition.[12][13]

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of potent difluoromethyl ketone-based enzyme inhibitors. The straightforward synthetic route to unmask the DFMK "warhead" and the ability to append various peptidic or non-peptidic recognition elements make it an attractive starting point for drug discovery programs targeting a wide range of proteases. The continued exploration of such fluorinated building blocks will undoubtedly fuel the development of next-generation therapeutics with improved efficacy and selectivity.[1][14][15]

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Validation & Comparative

X-ray Crystallography: The Gold Standard for Absolute Configuration

Author: BenchChem Technical Support Team. Date: February 2026

<E382B_8_E382B_9> ## A Researcher's Guide to Confirming the Stereochemistry of Chiral Difluoro Amino Alcohols

For researchers, scientists, and drug development professionals, establishing the precise three-dimensional arrangement of atoms in chiral difluoro amino alcohols is a critical, non-negotiable step in the journey from discovery to clinical application. The introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, and the specific stereochemistry dictates its biological activity. This guide provides an in-depth comparison of the primary analytical techniques used to assign the absolute and relative stereochemistry of these increasingly important molecules, offering insights into the causality behind experimental choices and providing a framework for robust, self-validating protocols.

Chiral amino alcohols are invaluable building blocks in the synthesis of drugs and natural products.[1] The stereoselective synthesis of these compounds is a major focus in organic chemistry.[2][3] The presence of difluoro groups adds another layer of complexity and potential for unique biological interactions.[4][5] Consequently, unambiguous stereochemical confirmation is paramount.

Single-crystal X-ray crystallography stands as the most powerful and reliable method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of all stereogenic centers.[6][7][8] This technique relies on the diffraction of X-rays by a crystalline solid to generate a detailed electron density map, from which the precise spatial arrangement of atoms can be deduced.[6]

Causality of Experimental Choice: When a crystalline sample of a single enantiomer is available, X-ray crystallography is the preferred method due to its definitive nature. The resulting crystal structure provides a direct visualization of the molecule's stereochemistry, leaving no room for ambiguity.

Methodological Approach: The primary challenge often lies in obtaining high-quality single crystals suitable for diffraction. For molecules that are difficult to crystallize, co-crystallization with a chiral chaperone molecule can be an effective strategy.[7] The process involves:

  • Crystallization: Growing a single crystal of the purified chiral difluoro amino alcohol. This may involve screening various solvents and conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mounting the crystal on a diffractometer and exposing it to a beam of X-rays. The diffracted X-rays are collected by a detector.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is typically determined using anomalous dispersion, an effect that is more pronounced with heavier atoms.[9] However, modern techniques often allow for the determination of absolute configuration even with lighter atoms like oxygen.[9]

Trustworthiness and Validation: The resulting crystallographic data, particularly the Flack parameter, provides a high degree of confidence in the assigned absolute stereochemistry. A Flack parameter close to zero for the correct enantiomer confirms the assignment.[9]

NMR Spectroscopy: A Versatile Toolkit for Stereochemical Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and can be adapted to determine both relative and absolute stereochemistry. For chiral difluoro amino alcohols, both ¹H and ¹⁹F NMR are particularly informative.[10][11][12]

Mosher's Ester Analysis for Absolute Configuration

Mosher's ester analysis is a widely used NMR method for determining the absolute configuration of chiral secondary alcohols and amines.[13][14][15] The technique involves the derivatization of the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters.[13]

Causality of Experimental Choice: This method is particularly useful when crystallization for X-ray analysis is unsuccessful. It provides a reliable means of assigning absolute configuration based on predictable changes in the ¹H NMR chemical shifts of the resulting diastereomers.[13][16]

Experimental Workflow:

Sources

A Comparative Guide to Evaluating 3-(Cbz-amino)-1,1-difluoro-2-propanol as a Potential Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive framework for evaluating the potential of 3-(Cbz-amino)-1,1-difluoro-2-propanol as a serine protease inhibitor, with a specific focus on chymotrypsin as a model enzyme. We will objectively compare its hypothetical performance against a well-established chymotrypsin inhibitor, Chymostatin, supported by detailed experimental protocols and data analysis methodologies.

Introduction to Serine Protease Inhibition

Serine proteases are a large family of enzymes crucial in numerous physiological processes, including digestion, blood coagulation, and immunity.[1][2] Their dysregulation is implicated in various diseases, making them attractive therapeutic targets.[1][3] These enzymes utilize a characteristic catalytic triad, including a serine residue, in their active site to hydrolyze peptide bonds.[1] Chymotrypsin, a digestive enzyme, serves as an excellent model for studying serine protease inhibition due to its well-characterized structure and mechanism.[4][5] It preferentially cleaves peptide bonds adjacent to large hydrophobic amino acids.[4]

The core principle of an enzyme inhibition assay is to quantify the reduction in enzyme activity in the presence of a potential inhibitor. This is typically achieved by monitoring the rate of a reaction catalyzed by the enzyme, often involving a chromogenic or fluorogenic substrate that produces a measurable signal upon cleavage.[6][7]

The Candidate Inhibitor: this compound

While specific inhibitory data for this compound is not extensively documented in publicly available literature, its chemical structure suggests a strong potential as a serine protease inhibitor. The carboxybenzyl (Cbz) protected amino group can mimic a peptide substrate, providing specificity for the enzyme's binding pocket.[8][9] The key feature is the 1,1-difluoro-2-propanol moiety. The electrophilic nature of the difluorinated carbon can facilitate the formation of a stable, covalent adduct with the active site serine residue, acting as a transition-state analog and leading to potent inhibition.

The Benchmark Inhibitor: Chymostatin

For a robust comparison, we will use Chymostatin, a well-characterized competitive inhibitor of chymotrypsin.[4] Chymostatin is a natural pentapeptide that effectively blocks the active site of the enzyme, preventing substrate binding.[4] Its established inhibitory constants (Ki) and mechanism of action provide a reliable benchmark against which to evaluate our candidate compound.

Mechanism of Inhibition: A Comparative Hypothesis

The following diagram illustrates the hypothetical mechanism of inhibition for this compound compared to the established mechanism of Chymostatin.

G cluster_0 This compound (Hypothetical) cluster_1 Chymostatin (Established) Enzyme Enzyme Covalent_Complex Stable Covalent Adduct Enzyme->Covalent_Complex Covalent bond formation (Irreversible/Slow Reversible) Inhibitor_A This compound Inhibitor_A->Covalent_Complex Enzyme_B Enzyme Noncovalent_Complex Enzyme-Inhibitor Complex (Reversible) Enzyme_B->Noncovalent_Complex Non-covalent binding (Competitive) Inhibitor_B Chymostatin Inhibitor_B->Noncovalent_Complex

Caption: Comparative mechanisms of chymotrypsin inhibition.

Experimental Workflow for Comparative Inhibition Assay

The following workflow outlines the key steps for comparing the inhibitory potential of this compound and Chymostatin.

G Start Start Prepare_Reagents Prepare Reagents: - Chymotrypsin Solution - Inhibitor Stock Solutions - Substrate Solution - Assay Buffer Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Add buffer, enzyme, and inhibitor - Pre-incubate Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate reaction by adding substrate Assay_Setup->Initiate_Reaction Measure_Signal Measure absorbance/fluorescence kinetically over time Initiate_Reaction->Measure_Signal Data_Analysis Data Analysis: - Calculate initial reaction rates - Plot dose-response curves - Determine IC50 values Measure_Signal->Data_Analysis Kinetic_Studies Further Kinetic Studies: - Determine Ki and mechanism (e.g., Lineweaver-Burk plot) Data_Analysis->Kinetic_Studies Compare_Inhibitors Compare Inhibitory Potency: - IC50 and Ki values Kinetic_Studies->Compare_Inhibitors End End Compare_Inhibitors->End

Caption: Workflow for comparative enzyme inhibition assay.

Detailed Experimental Protocols

Materials and Reagents
  • α-Chymotrypsin from bovine pancreas

  • This compound (synthesized or sourced)

  • Chymostatin

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA) or other suitable chromogenic/fluorogenic substrate[6]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl2)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Protocol 1: Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

  • Prepare Stock Solutions:

    • Dissolve chymotrypsin in assay buffer to a final concentration of 1 µM.

    • Dissolve this compound and Chymostatin in DMSO to create 10 mM stock solutions.

    • Dissolve the substrate (SAPPNA) in DMSO to a 100 mM stock solution.

  • Assay Setup (in a 96-well plate):

    • Prepare serial dilutions of each inhibitor in assay buffer.

    • In each well, add:

      • 50 µL of assay buffer

      • 10 µL of chymotrypsin solution (final concentration ~50 nM)

      • 10 µL of inhibitor dilution (or DMSO for control)

    • Include a "no enzyme" control with 60 µL of buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate and Monitor the Reaction:

    • Add 30 µL of the substrate solution to each well (final concentration will depend on its Km).

    • Immediately start kinetic measurements on a microplate reader at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) at 37°C for 10-15 minutes, taking readings every 30 seconds.[6]

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction from the linear portion of the kinetic curve.

    • Normalize the velocities to the uninhibited control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.

Protocol 2: Determination of the Inhibition Constant (Ki) and Mechanism

To understand the mode of inhibition (e.g., competitive, non-competitive), further kinetic experiments are required.

  • Assay Setup:

    • Perform the assay as described in Protocol 1, but with varying concentrations of both the inhibitor and the substrate.

    • Use a range of fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, vary the substrate concentration (e.g., from 0.2 x Km to 5 x Km).

  • Data Analysis:

    • Calculate the initial velocities for all conditions.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Analyze the resulting plots:

      • Competitive inhibition: Lines will intersect on the y-axis.

      • Non-competitive inhibition: Lines will intersect on the x-axis.

      • Uncompetitive inhibition: Lines will be parallel.

    • The inhibition constant (Ki) can be calculated from the slopes and intercepts of these plots.

Comparative Data Presentation (Hypothetical)

The following tables present hypothetical but realistic data that could be obtained from the described experiments, allowing for a direct comparison of the two inhibitors.

Table 1: Inhibitory Potency (IC50) against Chymotrypsin

InhibitorIC50 (nM)
This compound50
Chymostatin150

Table 2: Kinetic Parameters of Inhibition

InhibitorInhibition TypeKi (nM)
This compoundIrreversible/Slow-bindingN/A (k_inact/Ki)
ChymostatinCompetitive80

Interpretation and Conclusion

Based on our hypothetical data, this compound demonstrates a lower IC50 value compared to Chymostatin, suggesting higher potency. The kinetic studies would likely reveal an irreversible or slow-binding mechanism for the difluoro compound, consistent with covalent modification of the active site serine. In contrast, Chymostatin exhibits classical competitive inhibition.

This guide provides a robust framework for the initial characterization and comparative analysis of this compound as a potential serine protease inhibitor. The proposed experimental design, when executed, would yield valuable data on its potency, mechanism of action, and potential as a lead compound for further drug development efforts. The direct comparison with a known inhibitor like Chymostatin ensures the scientific rigor and contextual relevance of the findings.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Moreno-Clavijo, E., et al. (2010). Synthesis and inhibitory activities of novel C-3 substituted azafagomines: a new type of selective inhibitors of α-L-fucosidases. Bioorganic & Medicinal Chemistry, 18(13), 4648-4660. [Link]

  • G-Biosciences. Protease & Protease Inhibitor Systems. [Link]

  • Reaction Biology. Protease Assay Services. [Link]

  • Sakamoto, A., et al. (2021). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. ACS Omega, 6(3), 2364-2373. [Link]

  • Song, Q. Y., et al. (2007). An efficient catalytic four-component reaction of carbonyl compounds, benzyl chloroformate, 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane provides Cbz-protected homoallylic amines. The Journal of Organic Chemistry, 72(14), 5407-5410. [Link]

  • Ferguson, C., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 989567. [Link]

  • Wikipedia. Chymotrypsin. [Link]

  • National Center for Biotechnology Information. The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. [Link]

  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • National Center for Biotechnology Information. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. [Link]

  • National Center for Biotechnology Information. Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. [Link]

  • Google Patents. US8357820B2 - Process for producing N-protected amino acid.
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A Senior Application Scientist's Guide to the X-ray Crystallography of 3-(Cbz-amino)-1,1-difluoro-2-propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering profound effects on metabolic stability, lipophilicity, and binding affinity. The 3-(Cbz-amino)-1,1-difluoro-2-propanol scaffold is of significant interest, combining the conformational constraints of a fluorinated backbone with the established utility of the carbobenzyloxy (Cbz) protecting group in peptide and small molecule synthesis.[1][2] Elucidating the precise three-dimensional structure of derivatives of this scaffold through single-crystal X-ray diffraction is paramount for understanding their structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.

This guide provides a comprehensive overview of the crystallographic analysis of this compound derivatives. It is designed to equip researchers with the foundational knowledge and practical insights required to successfully crystallize these molecules and to interpret the resulting structural data in a comparative context.

The Influence of Fluorine and the Cbz Group on Crystallization

The journey from a purified compound to a high-resolution crystal structure is fraught with challenges, many of which are amplified by the unique physicochemical properties of fluorinated molecules. The Cbz group, while often aiding in the crystallizability of amino compounds, also introduces its own set of considerations.[3]

The Double-Edged Sword of Fluorination

The introduction of a gem-difluoro group at the C1 position of the propanol backbone is expected to have a significant impact on the molecule's conformational preferences and intermolecular interactions.[4] Fluorine's high electronegativity can lead to the formation of non-covalent interactions, including hydrogen bonds, which can influence crystal packing.[4] However, the role of fluorine in hydrogen bonding is complex and can be context-dependent.

The Role of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group in organic synthesis, in part because its introduction can facilitate the crystallization of otherwise difficult-to-crystallize compounds.[3] The rigid phenyl ring and the carbamate linkage provide a scaffold that can participate in π-π stacking and hydrogen bonding, promoting the formation of an ordered crystal lattice.

A Practical Guide to Crystallization

Obtaining diffraction-quality crystals is often the most challenging step in X-ray crystallography. For this compound derivatives, a systematic approach to screening crystallization conditions is essential.

Experimental Protocol: Crystallization Screening
  • Material Purity: Begin with the highest purity material achievable. Trace impurities can significantly hinder crystal growth.

  • Solvent Selection: The choice of solvent is critical. A good starting point is a solvent in which the compound has moderate solubility. For the target derivatives, consider a range of solvents from polar (e.g., ethanol, isopropanol) to less polar (e.g., ethyl acetate, dichloromethane).

  • Crystallization Techniques: Employ a variety of crystallization methods to explore a wider range of conditions.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: Dissolve the compound in a "good" solvent and place it in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent). The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually reduce its solubility, promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures.

The following diagram illustrates a typical vapor diffusion crystallization setup.

G cluster_0 Sealed Chamber cluster_1 Inner Well solution Analyte in 'Good' Solvent precipitant Reservoir of 'Poor' Solvent (Anti-solvent) solution->precipitant Vapor Diffusion precipitant->solution Induces Supersaturation

Caption: Vapor diffusion crystallization workflow.

Comparative Structural Analysis: What to Expect

While no specific crystal structures for this compound derivatives are publicly available at the time of writing, we can extrapolate expected structural features and draw comparisons with their non-fluorinated counterparts based on established principles.

Conformational Rigidity

The gem-difluoro group at C1 is expected to impart significant conformational rigidity to the propanol backbone. This is due to the steric bulk and electrostatic repulsion of the fluorine atoms, which will restrict rotation around the C1-C2 bond. In contrast, the non-fluorinated analog, 3-(Cbz-amino)-1-propanol, would exhibit greater conformational flexibility.

Hydrogen Bonding Networks

The hydroxyl group at C2 and the N-H of the carbamate are strong hydrogen bond donors. The carbonyl oxygen of the Cbz group is a strong hydrogen bond acceptor. The fluorine atoms, while capable of participating in weak C-F···H hydrogen bonds, are less likely to be primary drivers of the crystal packing compared to the stronger hydrogen bond donors and acceptors present in the molecule.

The interplay of these interactions will dictate the overall crystal packing. It is plausible that the fluorinated derivatives will exhibit different packing motifs compared to their non-fluorinated analogs due to the altered conformational landscape and the potential for weak C-F···H interactions.

Data Presentation: A Comparative Table

The following table outlines the expected differences in crystallographic parameters between a hypothetical this compound derivative and its non-fluorinated analog.

ParameterThis compound Derivative (Expected)3-(Cbz-amino)-1-propanol Derivative (Typical)Rationale for Expected Differences
Conformation More rigid backbone, restricted C1-C2 bond rotation.More flexible alkyl chain.Steric and electronic effects of the gem-difluoro group.
Hydrogen Bonding Primarily driven by O-H and N-H donors to carbonyl acceptors. Potential for weak C-F···H interactions.Dominated by O-H and N-H donors to carbonyl acceptors.The presence of fluorine introduces new, albeit weak, hydrogen bond acceptors.
Crystal Packing May adopt unique packing motifs to accommodate the conformational rigidity and potential C-F···H interactions.More likely to adopt common packing motifs for flexible molecules.The combination of a rigid fluorinated segment and a flexible Cbz group can lead to complex packing arrangements.
Unit Cell Volume Potentially larger to accommodate the fluorine atoms.Generally smaller.Fluorine is larger than hydrogen.

Conclusion

The X-ray crystallography of this compound derivatives presents both challenges and opportunities. While obtaining suitable crystals may require extensive screening, the resulting structural information will be invaluable for understanding the subtle interplay of fluorination, hydrogen bonding, and conformational restriction. By systematically applying the principles and protocols outlined in this guide, researchers can enhance their chances of success and gain critical insights into the solid-state structures of these promising molecules, ultimately accelerating the drug discovery process.

References

  • 1,3-Difluoro-2-propanol - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - NIH. (2024). Retrieved January 26, 2026, from [Link]

  • Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment - MDPI. (2023). Retrieved January 26, 2026, from [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment - PubMed. (2025). Retrieved January 26, 2026, from [Link]

  • Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect - MDPI. (2022). Retrieved January 26, 2026, from [Link]

  • Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing). (2011). Retrieved January 26, 2026, from [Link]

  • Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies | Request PDF - ResearchGate. (2025). Retrieved January 26, 2026, from [Link]

  • Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives - American Chemical Society. (2026). Retrieved January 26, 2026, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 26, 2026, from [Link]

  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds - MDPI. (2022). Retrieved January 26, 2026, from [Link]

  • Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction - PMC - NIH. (2021). Retrieved January 26, 2026, from [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. (2012). Retrieved January 26, 2026, from [Link]

  • Crystal structure of 2-benzoylamino-N′-(4-hydroxybenzylidene)-3-(thiophen-2-yl)prop-2-enohydrazide - ResearchGate. (2016). Retrieved January 26, 2026, from [Link]

  • US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents. (2010).
  • 1,3-Difluoro-2-propanol | C3H6F2O | CID 67985 - PubChem - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2,3-Difluoro-1-propanol | C3H6F2O | CID 17787399 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.